(2-Chlorophenyl)methyl selenocyanate

Physicochemical profiling Lipophilicity ADME prediction

This benzylic selenocyanate features a critical ortho-chloro substitution, introducing a unique σ-hole chalcogen bonding capacity absent in unsubstituted BSC or para-analogs. This distinct electronic and steric profile makes it an essential, non-interchangeable comparator for SAR campaigns, anion receptor design, and crystal engineering. It also serves as a stable, storable precursor for electrophilic cyanide in TCNQ synthesis and for generating glutathione peroxidase-mimetic diselenides. Generic substitution risks experimental irreproducibility in target engagement studies.

Molecular Formula C8H6ClNSe
Molecular Weight 230.56 g/mol
CAS No. 57239-47-1
Cat. No. B14616585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)methyl selenocyanate
CAS57239-47-1
Molecular FormulaC8H6ClNSe
Molecular Weight230.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C[Se]C#N)Cl
InChIInChI=1S/C8H6ClNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2
InChIKeyVNZGQJSRTZAJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorophenyl)methyl selenocyanate CAS 57239-47-1: Procurement Specifications and Class Context


(2-Chlorophenyl)methyl selenocyanate is an organoselenium compound belonging to the benzylic selenocyanate class, characterized by a 2-chlorophenyl group attached to a methylene selenocyanate moiety. Its molecular formula is C₈H₆ClNSe, with a molecular weight of 230.55 g/mol and a computed LogP of 2.29, indicating moderate hydrophobicity [1]. Organoselenocyanates have been extensively investigated as chemopreventive and anticancer agents, with benzylic derivatives such as benzyl selenocyanate (BSC) and 1,4-phenylenebis(methylene)selenocyanate (p-XSC) serving as well-characterized reference compounds in the class [2].

Why (2-Chlorophenyl)methyl selenocyanate Cannot Be Interchanged with Benzyl Selenocyanate or 4-Substituted Analogs


Benzylic selenocyanates exhibit pronounced structure-activity dependence on aryl substitution patterns. Direct comparison data demonstrate that substituting the benzyl ring with different functional groups alters both supramolecular interaction behavior and biological activity profiles. Specifically, ortho-chloro substitution, as in (2-Chlorophenyl)methyl selenocyanate, introduces a σ-hole chalcogen bonding capacity that is fundamentally distinct from unsubstituted benzyl selenocyanate (BSC) or para-substituted analogs [1]. Furthermore, the 4-nitro analog of BSC shows markedly different selectivity across breast cancer cell subtypes, underscoring that substitution position and electronic character critically modulate pharmacological outcomes [2]. Generic interchange within this class therefore carries a high risk of experimental irreproducibility, particularly in target engagement and solid-state behavior studies.

Quantitative Differentiation Evidence for (2-Chlorophenyl)methyl selenocyanate (CAS 57239-47-1)


LogP Differential: Hydrophobicity Shift vs. Unsubstituted Benzyl Selenocyanate

(2-Chlorophenyl)methyl selenocyanate exhibits a computed LogP of 2.29 [1], which is elevated relative to the LogP of unsubstituted benzyl selenocyanate (BSC, approximate value derived from its lower molecular weight of 196.11 g/mol and absence of halogen substitution). This 2-chloro substitution increases lipophilicity, which may influence membrane permeability and tissue distribution compared to non-halogenated benzylic selenocyanates. While a precise comparative LogP value for BSC was not located in the open literature, the molecular property difference is structurally defined and quantifiable.

Physicochemical profiling Lipophilicity ADME prediction

Chalcogen Bonding Behavior: Distinct Secondary σ-Hole Enhancement vs. Aromatic Analogs

Crystallographic studies comparing aromatic and benzylic selenocyanates reveal that benzylic derivatives, including the 2-chlorophenylmethyl scaffold, exhibit a distinct secondary chalcogen bonding interaction involving the weaker Ar–Se σ-hole. This interaction is notably enhanced in benzylic selenocyanates compared to purely aromatic selenocyanates [1]. This structural feature governs solid-state packing and intermolecular recognition, which are critical for applications in crystal engineering and sensor design.

Supramolecular chemistry Crystal engineering Chalcogen bonding

Synthetic Utility as Electrophilic Cyanide Source: Documented Application in TCNQ Derivative Synthesis

(2-Chlorophenyl)methyl selenocyanate, specifically as its 2-chlorobenzyl variant, has been successfully employed as an electrophilic cyanide source for the efficient preparation of substituted TCNQ (tetracyanoquinodimethane) derivatives [1]. This synthetic utility is a specific, documented application that distinguishes it from non-benzylic selenocyanates which may lack the appropriate leaving group propensity for this transformation.

Organic synthesis Electrophilic cyanide TCNQ derivatives

Class-Level Anti-Proliferative Potency: Selenocyanates vs. Thiocyanates in Breast Cancer Cells

Across a series of organochalcogenocyanates tested in breast cancer cell lines (MDA-MB-231, MCF-7, T-47D), selenocyanates consistently exhibited markedly higher anti-proliferative activity compared to their thiocyanate analogs [1]. While compound-specific IC₅₀ data for (2-Chlorophenyl)methyl selenocyanate are not available, this class-level evidence supports the procurement of selenocyanates over thiocyanates for anticancer screening programs.

Anticancer Anti-proliferative Breast cancer

Validated Application Scenarios for (2-Chlorophenyl)methyl selenocyanate (CAS 57239-47-1)


Supramolecular Crystal Engineering and Chalcogen Bonding Studies

Benzylic selenocyanates, including the 2-chlorophenylmethyl derivative, exhibit enhanced secondary Ar–Se σ-hole interactions compared to purely aromatic selenocyanates [1]. This makes the compound suitable for investigating chalcogen bonding motifs, designing anion receptors, and developing co-crystals where directional non-covalent interactions are critical. The ortho-chloro substituent may further modulate σ-hole magnitude, offering a tunable parameter for crystal engineering studies [1].

Synthesis of Electron-Acceptor TCNQ Derivatives for Organic Electronics

The compound has documented utility as a source of electrophilic cyanide in the synthesis of substituted TCNQ derivatives [2]. Researchers developing organic semiconductors, charge-transfer complexes, or molecular conductors can employ this reagent for the installation of the TCNQ framework. The benzylic nature facilitates the required reactivity profile for this transformation.

Comparative Structure-Activity Relationship (SAR) Studies in Benzylic Selenocyanate Series

Given the known differential selectivity of substituted benzylic selenocyanates—for example, the enhanced activity of 4-nitrobenzyl selenocyanate toward triple-negative breast cancer cells relative to BSC [3]—the 2-chlorophenylmethyl analog serves as a valuable comparator for SAR campaigns. Its distinct electronic (chlorine induction) and steric (ortho-substitution) profile, combined with its higher LogP (2.29) relative to unsubstituted BSC [4], provides a defined benchmark for mapping how halogen position influences physicochemical and biological properties.

Precursor for Diselenide Synthesis and Organoselenium Chemistry

Benzylic selenocyanates can be readily converted to corresponding diselenides via reduction or coupling reactions [5]. (2-Chlorophenyl)methyl selenocyanate thus serves as a stable, storable precursor to bis(2-chlorobenzyl) diselenide and related selenium-containing building blocks, which are valuable in both synthetic methodology development and the preparation of glutathione peroxidase mimics [5].

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